

Olsalazine Structure and Prodrug Characteristics

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Compound Focus: Olsalazine

CAS No.: 15722-48-2

Cat. No.: S538051

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Attribute	Description
Chemical Name	Olsalazine [1]
Molecular Formula	$C_{14}H_{10}N_2O_6$ [1]
Molecular Weight	302.239 g/mol [1]
Prodrug Type	Dimeric prodrug of Mesalamine (5-ASA) [1] [2]
Active Moieties	Two molecules of 5-Aminosalicylic Acid (5-ASA) [1]
Connecting Linker	Azo bond (-N=N-) [1] [2]
Activation Trigger	Cleavage by azoreductase enzymes from colonic bacteria [1] [2]
Primary Mechanism	Topical anti-inflammatory action in the colon mucosa; inhibition of cyclooxygenase and lipoxygenase; potential GPR35 activation [1] [3]

Quantitative Data from Experimental Studies

The following table consolidates key quantitative findings from recent preclinical studies investigating **olsalazine** in murine colitis models.

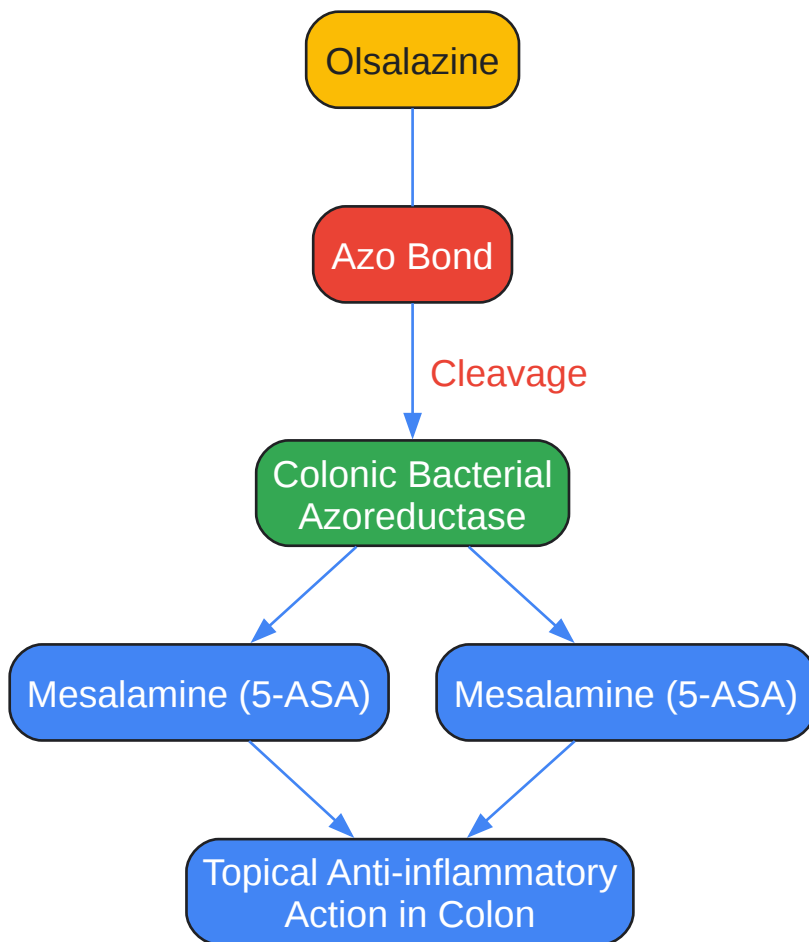
Study Model / Intervention	Key Quantitative Findings & Outcomes
DSS-induced Colitis (BALB/c mice) [4] • Dose: 0.6 g·kg ⁻¹ • Increased anti-inflammatory cytokines: IL-2, IL-10, IL-22, TGF, EGF • Decreased pro-inflammatory cytokines: IL-7, IL-17, TNF-α, IL-1β, IFN-γ • Reduced clinical scores: Disease Activity Index (DAI), Colonic Mucosal Damage Index (CMDI), Histopathological Score (HS) DSS-induced Colitis + Olsalazine & Cannabidiol (CBD) [3] • Doses: Olsalazine (50 mg/kg) + CBD (10 mg/kg) • Synergistic efficacy: Significant reduction in Disease Activity Index (DAI) vs. monotherapies • Improved outcomes: Reduced MPO activity, restored colon length, modulated GLP-1 levels • Safety: No reported liver or kidney toxicity in the combination group	

Prodrug Design and Activation Mechanism

The rational design of **olsalazine** overcomes a major challenge in treating ulcerative colitis: delivering the therapeutic agent to the primary site of inflammation in the colon while minimizing systemic exposure and side effects.

- **Targeted Release:** The azo bond in **olsalazine** remains intact throughout the upper gastrointestinal tract, which has low bacterial load and reductive capacity. Upon reaching the colon, the dense and diverse microbiota produces **azoreductase enzymes** that cleave this bond, releasing the two active 5-ASA molecules precisely where they are needed [1] [2].
- **Mechanism of Action:** The released 5-ASA acts topically on the colonic mucosa. While its exact mechanism is multifaceted, it is known to **inhibit cyclooxygenase and lipoxygenase pathways**, reducing the production of pro-inflammatory prostaglandins and leukotrienes [1]. Recent research also suggests that **olsalazine** itself may act as an activator of **G protein-coupled receptor 35 (GPR35)**, which is part of the endocannabinoidome and plays a role in modulating inflammation and maintaining epithelial integrity in the gut [3].

The following diagram illustrates the prodrug design and activation pathway of **olsalazine**.



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Advanced Formulation and Experimental Protocols

Recent research has focused on enhancing **olsalazine**'s efficacy through advanced nanoformulations and combination therapies.

- **Advanced Nanoformulations:** A cutting-edge approach involves functionalizing nanozymes with **olsalazine**. In one study, researchers created **manganese-doped Prussian blue (MnPB) nanocubes** capped with **olsalazine-conjugated hyaluronic acid (HA-OLSA)**. This sophisticated platform, called **MnPB@HA-OLSA**, is designed for oral delivery and operates through a dual-targeting mechanism [5]:
 - **Electrostatic attraction** to the positively charged, inflamed intestinal mucosa.

- **Receptor-mediated targeting** via HA's binding to CD44 receptors overexpressed on immune cells at the inflamed site. The system provides a **combination therapy**: the MnPB core scavenges reactive oxygen species (ROS), while the released **olsalazine** provides anti-inflammatory action, synergistically ameliorating colitis in mouse models [5].
- **Key Experimental Protocols:** Preclinical studies typically use the **dextran sulfate sodium (DSS)-induced colitis model** in mice to evaluate efficacy. Here are the core components of the experimental methodology [4] [3]:
 - **Model Induction:** Colitis is induced by administering **2.5-3% (w/v) DSS** in the drinking water for 7-9 days.
 - **Treatment Administration:** Interventions (e.g., **olsalazine**, vehicle control) are usually given via **intra-gastric administration** (oral gavage) during or after the DSS induction phase.
 - **Efficacy Assessment:** Key endpoints are measured, including:
 - **Disease Activity Index (DAI):** A composite score of weight loss, stool consistency, and fecal blood [4].
 - **Colon Length:** Colon shortening is a macroscopic marker of inflammation.
 - **Histopathological Scoring:** Microscopic evaluation of colon tissue damage and inflammation.
 - **Cytokine Levels:** Measured in serum or colon homogenates using **ELISA kits** to quantify pro- and anti-inflammatory markers (e.g., TNF- α , IL-6, IL-10, IL-1 β) [4] [3].
 - **Myeloperoxidase (MPO) Activity:** An enzyme marker for neutrophil infiltration and inflammation [3].

The field of **olsalazine** research is evolving towards more sophisticated delivery systems and combination strategies to enhance its therapeutic potential for inflammatory bowel disease.

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